molecular formula C16H18N6O3S B3005634 2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1251569-18-2

2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B3005634
CAS No.: 1251569-18-2
M. Wt: 374.42
InChI Key: NLRAVUBRLVEWFV-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine, which is a heterocyclic compound. It has a morpholino group, a 3-oxo group, and a thiophen-2-ylmethyl group attached to it .


Synthesis Analysis

The synthesis of such compounds typically involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . A specific synthesis protocol for this compound is not available in the retrieved resources.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The [1,2,4]triazolo[4,3-a]pyrazine core would be fused with a morpholino group, a 3-oxo group, and a thiophen-2-ylmethyl group .

Scientific Research Applications

Synthesis Methodologies

Researchers have developed novel synthesis methods for compounds related to "2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide". These methods aim to improve yield, efficiency, and applicability in producing heterocyclic compounds with potential therapeutic properties. For instance, a novel convenient synthesis of 8-oxo-3-thioxo-2,3,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazines demonstrates the significance of intramolecular condensation reactions in creating complex structures efficiently (Lee et al., 1989).

Biological Activities

The compound and its derivatives exhibit a range of biological activities, making them subjects of interest in pharmacological research. Studies show that these compounds possess anticancer, antimicrobial, and insecticidal properties. For example, certain derivatives have been evaluated for their insecticidal assessment against the cotton leafworm, showcasing the potential of these compounds in agricultural applications (Fadda et al., 2017). Additionally, some compounds have been identified with anticancer and antimicrobial activities, suggesting their potential as therapeutic agents (Riyadh et al., 2013).

Potential Applications

The research on "this compound" and related compounds extends to various potential applications, including the development of new pharmaceuticals, agrochemicals, and materials science. The exploration of their luminescent properties, for instance, could lead to applications in bioimaging and sensors, as indicated by the study of thiophene-derivatized pybox and its highly luminescent lanthanide ion complexes (de Bettencourt-Dias et al., 2007).

Future Directions

The future directions for this compound could involve further exploration of its potential as a c-Met kinase inhibitor, given the activity observed in related compounds . Additionally, further studies could be conducted to fully understand its synthesis, reactions, and physical and chemical properties.

Properties

IUPAC Name

2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O3S/c23-13(18-10-12-2-1-9-26-12)11-22-16(24)21-4-3-17-14(15(21)19-22)20-5-7-25-8-6-20/h1-4,9H,5-8,10-11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRAVUBRLVEWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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